REACTION_CXSMILES
|
CI.[C:3]([O-])([O-])=O.[K+].[K+].[I:9][C:10]1[CH:11]=[CH:12][C:13]([O:19][CH3:20])=[C:14]([CH:18]=1)[C:15]([O-:17])=[O:16].C(OCC)(=O)C>CN(C=O)C>[CH3:3][O:16][C:15](=[O:17])[C:14]1[CH:18]=[C:10]([I:9])[CH:11]=[CH:12][C:13]=1[O:19][CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
5-iodo-2-methoxybenzoate
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C(C(=O)[O-])C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt under Ar for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the reaction was washed with 1% HCl (2×20 mL), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (3:1 hexane:ethyl acetate)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)I)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.93 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |